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molecular formula C18H18ClNO3 B8572004 4-Chloro-2-[2-(3,5-dimethylphenyl)-acetylamino]-benzoic acid methyl ester

4-Chloro-2-[2-(3,5-dimethylphenyl)-acetylamino]-benzoic acid methyl ester

Cat. No. B8572004
M. Wt: 331.8 g/mol
InChI Key: XRRCAAPSYMUKDU-UHFFFAOYSA-N
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Patent
US06147088

Procedure details

To a solution of (3,5-dimethylphenyl)acetyl chloride (2.58 g in 20 mL dry dichloroethane) was added 2.5 g 2-amino-4-chlorobenzoic acid methyl ester and the mixture heated to reflux on an oil bath. After 2 hours, the pot was cooled to room temperature and the solvent removed in vacuo. Recrystallization of the crude product from methanol gave the title compound (4.05 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
(3,5-dimethylphenyl)acetyl chloride
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[NH2:11].[CH3:13][C:14]1[CH:15]=[C:16]([CH2:21][C:22](Cl)=[O:23])[CH:17]=[C:18]([CH3:20])[CH:19]=1>>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[NH:11][C:22](=[O:23])[CH2:21][C:16]1[CH:15]=[C:14]([CH3:13])[CH:19]=[C:18]([CH3:20])[CH:17]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)Cl)N)=O
Name
(3,5-dimethylphenyl)acetyl chloride
Quantity
20 mL
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)CC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux on an oil bath
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude product from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)Cl)NC(CC1=CC(=CC(=C1)C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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